trisodium;(2R,3R,4S)-2-[(2R,3S,4R,5R)-4,6-dihydroxy-5-(sulfonatoamino)-2-(sulfonatooxymethyl)oxan-3-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylate
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Overview
Description
Heparin disaccharide II-S sodium salt is a chemically synthesized compound derived from heparin, a naturally occurring anticoagulant This compound is a disaccharide, meaning it consists of two sugar molecules
Mechanism of Action
Target of Action
Heparin Disaccharide II-S Sodium Salt, like other heparin compounds, primarily targets Antithrombin III (ATIII) . ATIII is a naturally occurring plasma protein that plays a crucial role in the regulation of blood coagulation .
Mode of Action
The compound interacts with ATIII to induce a conformational change, which significantly enhances the serine protease activity . This interaction accelerates the rate at which ATIII inactivates coagulation enzymes, such as thrombin (factor IIa) and factor Xa . This interaction is the primary mechanism through which Heparin Disaccharide II-S Sodium Salt exerts its anticoagulant effect .
Biochemical Pathways
The interaction between Heparin Disaccharide II-S Sodium Salt and ATIII affects the coagulation pathway. By enhancing the inactivation of coagulation enzymes, the compound disrupts the coagulation cascade, thereby preventing the formation of blood clots .
Pharmacokinetics
The preferred routes of administration are intravenous and subcutaneous . The anticoagulant effect of heparin must be monitored, and the dosage must be adjusted frequently .
Result of Action
The primary result of the action of Heparin Disaccharide II-S Sodium Salt is the prevention of blood clot formation. By enhancing the inactivation of coagulation enzymes, the compound prevents the coagulation cascade from progressing, thereby inhibiting the formation of blood clots .
Action Environment
The action of Heparin Disaccharide II-S Sodium Salt, like other heparin compounds, can be influenced by various environmental factors. For instance, the compound’s action can be affected by the presence of other drugs, the patient’s health status, and specific genetic factors
Biochemical Analysis
Biochemical Properties
Heparin Disaccharide II-S Sodium Salt plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted. For instance, it has been found to affect the proliferation, adhesion, angiogenesis, migration, and invasion of cancer cells via multiple mechanisms .
Cellular Effects
The effects of Heparin Disaccharide II-S Sodium Salt on various types of cells and cellular processes are diverse. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it reportedly has beneficial effects on cancer survival .
Molecular Mechanism
The mechanism of action of Heparin Disaccharide II-S Sodium Salt is intricate. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Heparin Disaccharide II-S Sodium Salt is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels .
Transport and Distribution
Heparin Disaccharide II-S Sodium Salt is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and can also affect its localization or accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions: Heparin disaccharide II-S sodium salt is typically produced through the enzymatic digestion of heparin using heparinase enzymes. The process involves the cleavage of heparin into smaller disaccharide units. The reaction conditions often include maintaining a specific pH and temperature to ensure optimal enzyme activity .
Industrial Production Methods: In an industrial setting, the production of heparin disaccharide II-S sodium salt involves large-scale enzymatic digestion followed by purification processes such as high-performance liquid chromatography (HPLC) to achieve high purity levels. The final product is often freeze-dried and stored as a powder .
Chemical Reactions Analysis
Types of Reactions: Heparin disaccharide II-S sodium salt can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for specific research applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride are often employed.
Substitution: Various nucleophiles can be used to introduce different functional groups into the disaccharide structure.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
Heparin disaccharide II-S sodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the structure and function of glycosaminoglycans.
Biology: Researchers use it to investigate cell signaling pathways and interactions with proteins.
Medicine: It has potential therapeutic applications, particularly in the development of anticoagulant drugs.
Comparison with Similar Compounds
- Heparin disaccharide I-H sodium salt
- Heparin disaccharide I-S sodium salt
Comparison: Heparin disaccharide II-S sodium salt is unique due to its specific sulfation pattern, which influences its biological activity. Compared to other heparin disaccharides, it has a distinct ability to interact with different proteins and enzymes, making it particularly useful in certain research applications .
Properties
IUPAC Name |
trisodium;(2R,3R,4S)-2-[(2R,3S,4R,5R)-4,6-dihydroxy-5-(sulfonatoamino)-2-(sulfonatooxymethyl)oxan-3-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO16S2.3Na/c14-3-1-4(10(17)18)28-12(7(3)15)29-9-5(2-26-31(23,24)25)27-11(19)6(8(9)16)13-30(20,21)22;;;/h1,3,5-9,11-16,19H,2H2,(H,17,18)(H,20,21,22)(H,23,24,25);;;/q;3*+1/p-3/t3-,5+,6+,7+,8+,9+,11?,12-;;;/m0.../s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTGHANNJETVHCR-LXROVJCJSA-K |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(C(C1O)O)OC2C(OC(C(C2O)NS(=O)(=O)[O-])O)COS(=O)(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(O[C@H]([C@@H]([C@H]1O)O)O[C@@H]2[C@H](OC([C@@H]([C@H]2O)NS(=O)(=O)[O-])O)COS(=O)(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16NNa3O16S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
563.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.